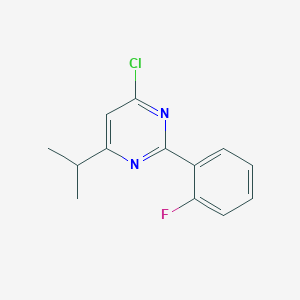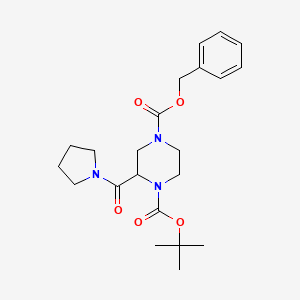
4-Benzyl 1-tert-butyl 2-(pyrrolidine-1-carbonyl)piperazine-1,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzyl-1-tert-butyl-2-(Pyrrolidin-1-carbonyl)piperazin-1,4-dicarboxylat ist eine komplexe organische Verbindung, die einen Piperazinring aufweist, der mit Benzyl-, tert-Butyl- und Pyrrolidin-1-carbonylgruppen substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-Benzyl-1-tert-butyl-2-(Pyrrolidin-1-carbonyl)piperazin-1,4-dicarboxylat umfasst typischerweise mehrstufige organische ReaktionenDie Pyrrolidin-1-carbonylgruppe wird dann durch eine Acylierungsreaktion unter Verwendung geeigneter Reagenzien und Katalysatoren eingeführt .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung können die Optimierung der Reaktionsbedingungen beinhalten, um die Ausbeute und Reinheit zu maximieren. Dies umfasst die Kontrolle von Temperatur, Druck und der Konzentration der Reaktanten. Die Verwendung von kontinuierlichen Fließreaktoren und automatisierten Syntheseplattformen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern .
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-Benzyl-1-tert-butyl-2-(Pyrrolidin-1-carbonyl)piperazin-1,4-dicarboxylat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann mit starken Oxidationsmitteln zu den entsprechenden Oxiden oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, um reduzierte Derivate zu erhalten.
Substitution: Nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in den Piperazinring einführen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen:
Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.
Reduktionsmittel: Lithiumaluminiumhydrid, Natriumborhydrid.
Nucleophile: Alkylhalogenide, Säurechloride.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Carbonsäuren führen, während die Reduktion zu Alkoholen oder Aminen führen kann[5][5].
Wissenschaftliche Forschungsanwendungen
4-Benzyl-1-tert-butyl-2-(Pyrrolidin-1-carbonyl)piperazin-1,4-dicarboxylat hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Es dient als Baustein für die Synthese komplexerer Moleküle und Materialien.
Biologie: Die Verbindung wird aufgrund ihrer einzigartigen Struktur zur Untersuchung von Enzymwechselwirkungen und Proteinbindung verwendet.
Wirkmechanismus
Der Wirkmechanismus von 4-Benzyl-1-tert-butyl-2-(Pyrrolidin-1-carbonyl)piperazin-1,4-dicarboxylat beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Struktur der Verbindung ermöglicht es ihr, an spezifischen aktiven Zentren zu binden und die Aktivität dieser Zielstrukturen zu hemmen oder zu modulieren. Diese Wechselwirkung kann verschiedene biochemische Pfade beeinflussen und zu den gewünschten therapeutischen Wirkungen führen .
Wissenschaftliche Forschungsanwendungen
4-Benzyl 1-tert-butyl 2-(pyrrolidine-1-carbonyl)piperazine-1,4-dicarboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme interactions and protein binding due to its unique structure.
Wirkmechanismus
The mechanism of action of 4-Benzyl 1-tert-butyl 2-(pyrrolidine-1-carbonyl)piperazine-1,4-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- tert-Butyl-4-(2-Ethoxy-2-oxoethyl)piperazin-1-carboxylat
- tert-Butyl-4-(2-Hydrazino-2-oxoethyl)piperazin-1-carboxylat
- tert-Butyl-4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidin-1-carboxylat
Einzigartigkeit
4-Benzyl-1-tert-butyl-2-(Pyrrolidin-1-carbonyl)piperazin-1,4-dicarboxylat ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für verschiedene Anwendungen, insbesondere in der Wirkstoffforschung und Materialwissenschaft .
Eigenschaften
Molekularformel |
C22H31N3O5 |
|---|---|
Molekulargewicht |
417.5 g/mol |
IUPAC-Name |
4-O-benzyl 1-O-tert-butyl 2-(pyrrolidine-1-carbonyl)piperazine-1,4-dicarboxylate |
InChI |
InChI=1S/C22H31N3O5/c1-22(2,3)30-21(28)25-14-13-24(15-18(25)19(26)23-11-7-8-12-23)20(27)29-16-17-9-5-4-6-10-17/h4-6,9-10,18H,7-8,11-16H2,1-3H3 |
InChI-Schlüssel |
ROIDUAVCGFDBIW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)N2CCCC2)C(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(Cyclopropanecarbonyl)-2,3-dihydro-1H-pyrrolo[1,2-a]imidazol-5(6H)-one](/img/structure/B11810007.png)




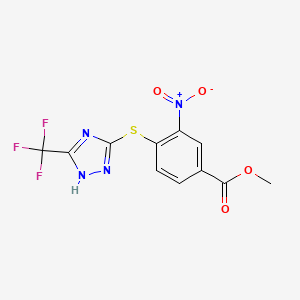
![6-(3-(Hydroxymethyl)phenyl)benzo[d]thiazol-2(3H)-one](/img/structure/B11810029.png)
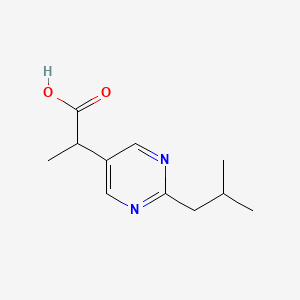
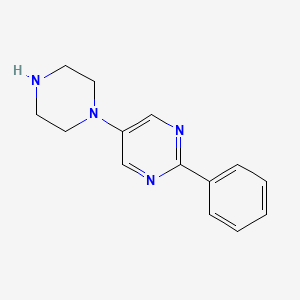
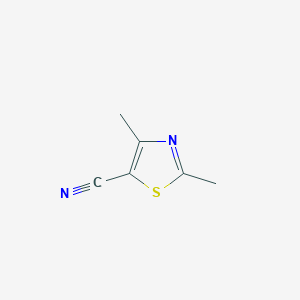
![4-Propoxybenzo[b]thiophene-6-carboxylic acid](/img/structure/B11810038.png)

